5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-amine
Overview
Description
Synthesis Analysis
The synthesis of compounds related to “5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-amine” involves the introduction of different substituents, neutral or functionalized in different positions of pyrazole and/or piperazine rings . The efficacy of using NH-pyrazole carbonic acids as a key intermediate of the process is demonstrated .Scientific Research Applications
Synthesis Techniques and Building Blocks : 5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylamine has been synthesized as a building block for further chemical processes. For instance, Shu et al. (2012) described a concise synthesis of this compound from 5-nitro-2H-pyrazole-3-carboxylic acid, achieving an 80% yield (Shu et al., 2012).
Regiocontrolled Synthesis for Versatility : Lindsay-Scott et al. (2017) developed a protocol for synthesizing pyrazolo[1,5-a]pyrazines with multiple substitution patterns, demonstrating the versatility of pyrazole-5-aldehyde intermediates (Lindsay-Scott et al., 2017).
Innovative Synthesis Methods : Sudhir et al. (2008) described a high-yielding synthesis of enantiopure tetrahydro[1,2,3]triazolo[1,5-a]pyrazin-6-ones from primary amines and α-amino acid derivatives (Sudhir et al., 2008).
Electrochemical Strategies : Veisi et al. (2015) employed an electrochemical strategy for synthesizing tetrahydropyrazolo[3,4-b]pyridin-6-ones, highlighting environmentally benign procedures (Veisi et al., 2015).
Pharmaceutical Applications : Ivachtchenko et al. (2013) synthesized new pyrazolo[1,5-a]pyrimidines as 5-HT6 antagonists, indicating potential applications in the pharmaceutical industry (Ivachtchenko et al., 2013).
Preparation of Novel Heterocycles : Kamal El‐Dean et al. (2018) synthesized novel furo[3,2-e]pyrazolo[3,4-b]pyrazines, indicating potential for exploring pharmacological activities (Kamal El‐Dean et al., 2018).
Solvatochromic Properties and Antimicrobial Activities : Şener et al. (2017) investigated the solvatochromic properties and antimicrobial activities of new diazo dyes derived from pyrazolo[1,5-a]pyrimidine, showing its potential in dye chemistry and microbiology (Şener et al., 2017).
One-Pot Green Synthesis : Hemmati et al. (2017) described a green synthesis approach for tetrahydropyrazolo[3,4-b]pyridine-6-ones, highlighting the importance of environmentally friendly methods (Hemmati et al., 2017).
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[1,5-a]pyrimidines, have been reported to have a high impact in medicinal chemistry . They are known to interact with various enzymes and receptors, exhibiting a broad range of biological activities .
Mode of Action
It’s worth noting that compounds with similar structures often interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects . These interactions can lead to changes in the conformation or activity of the target, thereby influencing cellular processes .
Biochemical Pathways
Related compounds have been shown to influence a variety of biochemical pathways, including purine biochemical reactions .
Result of Action
Compounds with similar structures have been reported to exhibit a variety of biological activities, including antitrypanosomal activity, antischistosomal activity, and inhibitory effects on various enzymes .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can influence the activity and stability of a compound .
Properties
IUPAC Name |
5-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c1-10-2-3-11-6(5-10)4-7(8)9-11/h4H,2-3,5H2,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSWNQOCJVPCMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN2C(=CC(=N2)N)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80728699 | |
Record name | 5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80728699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227210-33-4 | |
Record name | 5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80728699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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